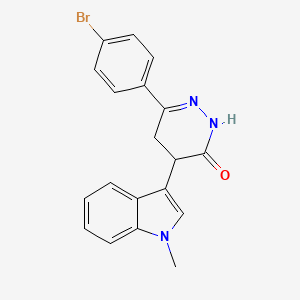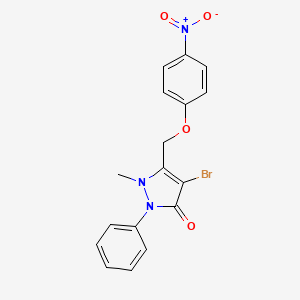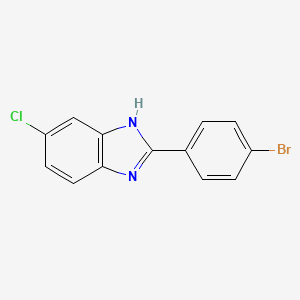
Phoyunnanin C
説明
Molecular Structure Analysis
Phoyunnanin C has a molecular formula of C30H26O6 . Its molecular weight is 482.5 g/mol . The chemical name for this compound is 3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular formula of C30H26O6 and a molecular weight of 482.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Anticancer Potential
Phoyunnanin C, along with other derivatives, has been studied for their potential in cancer treatment. One specific compound, Phoyunnanin E, shows promise in inducing apoptosis in non-small cell lung cancer cells. It activates apoptosis via a p53-dependent pathway, increasing cellular p53 protein and leading to the depletion of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins. This effect was confirmed in various lung cancer cell lines, indicating its potential as a novel anticancer agent (Phiboonchaiyanan, Petpiroon, Sritularak, & Chanvorachote, 2018).
Antioxidant Activity
This compound and related compounds from Pholidota yunnanensis have shown significant antioxidant activity. In a study, these compounds demonstrated the ability to scavenge DPPH free radicals, indicating their potential use as natural antioxidants in various applications (Guo, Wang, Wang, Kitanaka, & Yao, 2007).
Anti-Migration Activity in Cancer
Another significant application of this compound derivatives, particularly Phoyunnanin E, is in inhibiting the migration of non-small cell lung cancer cells. This compound suppresses epithelial-to-mesenchymal transition (EMT) and downregulates integrins αv and β3, crucial in cancer cell migration. This suggests its role in anti-metastasis treatments (Petpiroon, Sritularak, & Chanvorachote, 2017).
Diabetes and Obesity Management
This compound and E have shown potential in managing diabetes and obesity. These compounds exhibit α-glucosidase inhibitory activity and anti-adipogenic effects, suggesting their use in controlling blood sugar levels and preventing excessive fat accumulation. This might lead to new treatments for metabolic disorders like diabetes and obesity (Thant, Khine, Nealiga, Chatsumpun, Chaotham, Sritularak, & Likhitwitayawuid, 2022).
作用機序
Target of Action
Phoyunnanin C is a compound isolated from the Dendrobium genus, one of the largest in the Orchidaceae Related compounds such as phoyunnanin e have been shown to interact with integrin αv and integrin β3 , which are frequently up-regulated in highly metastatic tumor cells . These integrins play a crucial role in cell adhesion and migration, thereby influencing the metastatic potential of cancer cells .
Mode of Action
The exact mode of action of this compound is currently unknown. Studies on phoyunnanin e, a similar compound, have shown that it can suppress the epithelial-to-mesenchymal transition (emt) process . EMT is a biological process that allows epithelial cells to undergo multiple biochemical changes enabling them to assume a mesenchymal cell phenotype. This transition enhances the capacity of the cells to migrate, resist apoptosis, and contribute to tumor metastasis .
Biochemical Pathways
It can suppress EMT phenotypes, including growth in anchorage-independent condition, cell motility, and EMT-specific protein markers (N-cadherin, vimentin, slug, and snail) . It also decreases the cellular level of integrin αv and integrin β3 . Furthermore, it reduces the level of phosphorylated focal adhesion kinase (p-FAK) and phosphorylated ATP-dependent tyrosine kinase (p-AKT), and their downstream effectors .
Result of Action
Related compounds such as phoyunnanin e have been shown to induce apoptotic cell death in lung cancer cells . This is indicated by the activation of caspase-3 and -9 and poly (ADP-ribose) polymerase cleavage . Phoyunnanin E mediates apoptosis via a p53-dependent pathway by increasing the accumulation of cellular p53 protein . As a consequence, anti-apoptotic proteins including induced myeloid leukemia cell differentiation protein (MCL1) and B-cell lymphoma 2 (BCL2) are significantly depleted, while pro-apoptotic BCL-2-associated X protein (BAX) protein is up-regulated .
Action Environment
It is known that the bioactive compounds from dendrobium species, from which this compound is derived, have been used in traditional chinese medicine and have a wealth of medicinal properties . Therefore, the action of this compound may be influenced by factors such as the growth conditions of the Dendrobium species, the extraction process, and the formulation of the compound.
生化学分析
Cellular Effects
Related compounds such as Phoyunnanin E have been shown to inhibit the migration of non-small cell lung cancer cells
Molecular Mechanism
Studies on related compounds like Phoyunnanin E suggest that it could inhibit the motility of lung cancer cells via the suppression of epithelial-to-mesenchymal transition and metastasis-related integrins . Whether Phoyunnanin C shares a similar mechanism of action remains to be determined.
特性
IUPAC Name |
3-(4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthren-1-yl)-7-methoxy-9,10-dihydrophenanthrene-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O6/c1-35-19-10-17-4-3-16-11-24(32)23(13-22(16)28(17)25(33)12-19)30-21-7-5-15-9-18(31)6-8-20(15)29(21)26(34)14-27(30)36-2/h6,8-14,31-34H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKDZRPXWXQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC(=C(C=C3CC2)O)C4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317511 | |
| Record name | Phoyunnanin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956344-38-0 | |
| Record name | Phoyunnanin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956344-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phoyunnanin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for Phoyunnanin C and how does it exert its effect?
A1: this compound exhibits potent α-glucosidase inhibitory activity [, , ]. While its exact mechanism is still under investigation, kinetic studies suggest that it acts as a non-competitive inhibitor of the α-glucosidase enzyme []. This means that this compound binds to the enzyme at a site distinct from the substrate binding site, affecting the enzyme's catalytic activity without directly competing with the substrate []. This inhibition is noteworthy as it has implications for managing blood sugar levels, particularly in the context of type 2 diabetes [].
Q2: How does the potency of this compound as an α-glucosidase inhibitor compare to known standards?
A2: this compound demonstrates significantly greater inhibitory activity against α-glucosidase compared to the commonly used drug acarbose []. In studies, this compound consistently showed lower IC50 values (indicating higher potency) than acarbose, suggesting its potential as a natural product lead for developing novel antidiabetic agents [, ].
Q3: What is known about the structure of this compound?
A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they consistently classify it as a dimeric compound belonging to the stilbenoid family [, , ]. Stilbenoids are a class of phenolic compounds characterized by a 1,2-diphenylethylene backbone []. The dimeric nature of this compound suggests that its structure consists of two stilbenoid units linked together. Further structural insights can be obtained from the original publications cited in the provided research articles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
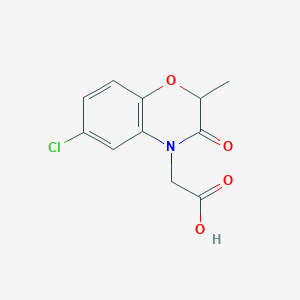
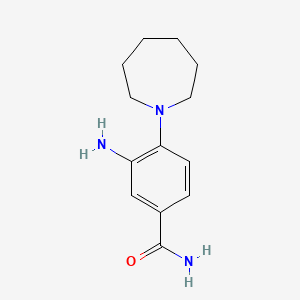
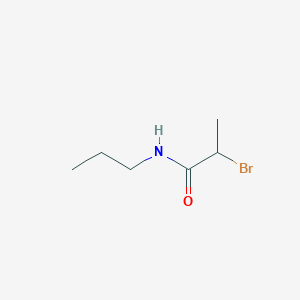
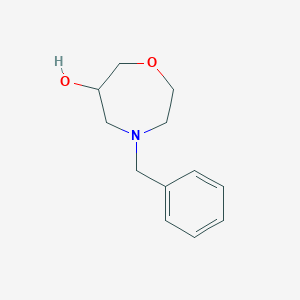
![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)
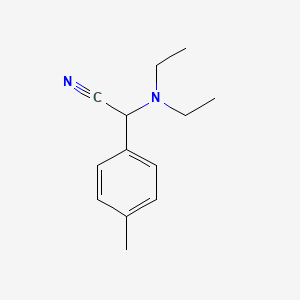

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3038987.png)

